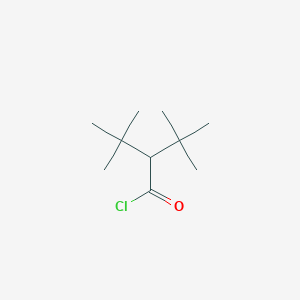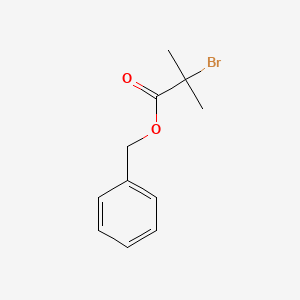
Benzyl 2-bromo-2-methylpropanoate, 95%
Vue d'ensemble
Description
Benzyl 2-bromo-2-methylpropanoate, 95% (also known as bromobenzyl methylpropanoate) is an organic compound used in various scientific research applications. It is a colorless liquid with a boiling point of 129-130°C and a melting point of -12°C. Bromobenzyl methylpropanoate is a highly reactive compound that has been used in the synthesis of other compounds and as a reagent in organic synthesis.
Applications De Recherche Scientifique
Bromobenzyl methylpropanoate has a wide range of applications in scientific research. It is used in the synthesis of other compounds, such as esters and amides. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, and it can be used to catalyze a variety of reactions.
Mécanisme D'action
Bromobenzyl methylpropanoate is a highly reactive compound, and its mechanism of action is based on its ability to react with other compounds. It reacts with other compounds through a process known as nucleophilic substitution. In this process, the bromobenzyl methylpropanoate acts as a nucleophile, which is an electron-rich species that can donate electrons to other molecules. This allows the bromobenzyl methylpropanoate to react with other compounds and form new compounds.
Biochemical and Physiological Effects
Bromobenzyl methylpropanoate has not been studied for its effects on humans or animals, and so its biochemical and physiological effects are not known. However, it is known that bromobenzyl methylpropanoate is highly reactive, and so it is possible that it could have an effect on the body if it were to be ingested or absorbed through the skin.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using bromobenzyl methylpropanoate in laboratory experiments is its high reactivity. This allows it to be used in a variety of reactions, and it can be used to synthesize a wide range of compounds. However, bromobenzyl methylpropanoate is highly reactive and can be hazardous if not handled properly. It should be handled with caution, and proper safety precautions should be taken when using it in laboratory experiments.
Orientations Futures
Given the wide range of applications of bromobenzyl methylpropanoate, there are many potential future directions for research. These include further research into its use in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research could be done into its potential biochemical and physiological effects, as well as its potential to be used in medical applications. Finally, research could be done into the potential to use bromobenzyl methylpropanoate in industrial applications, such as in the production of plastics and other materials.
Propriétés
IUPAC Name |
benzyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,12)10(13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCBXEQGZMWAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-bromo-2-methylpropanoate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



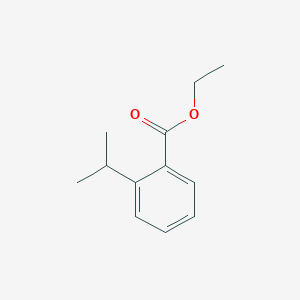
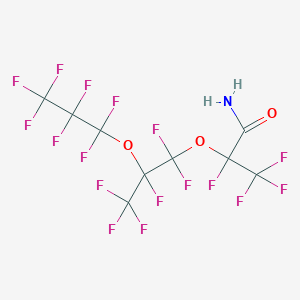
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)

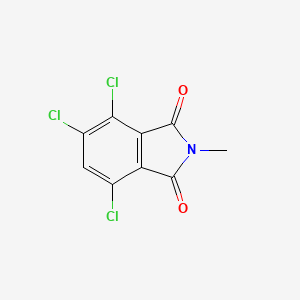


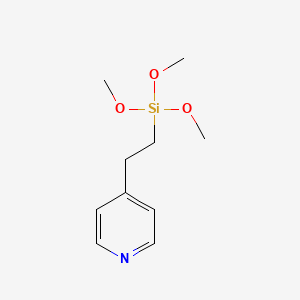
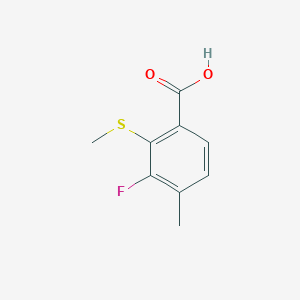
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6307677.png)

